molecular formula C18H18N4OS B14742278 N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide CAS No. 6487-37-2

N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide

Cat. No.: B14742278
CAS No.: 6487-37-2
M. Wt: 338.4 g/mol
InChI Key: PRQPYYOUQOTPHR-UHFFFAOYSA-N
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Description

N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutanecarboxamide core with a phenyldiazenylphenyl group and a carbamothioyl moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrases with high specificity and potency sets it apart from other similar compounds .

Properties

CAS No.

6487-37-2

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide

InChI

InChI=1S/C18H18N4OS/c23-17(13-5-4-6-13)20-18(24)19-14-9-11-16(12-10-14)22-21-15-7-2-1-3-8-15/h1-3,7-13H,4-6H2,(H2,19,20,23,24)

InChI Key

PRQPYYOUQOTPHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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